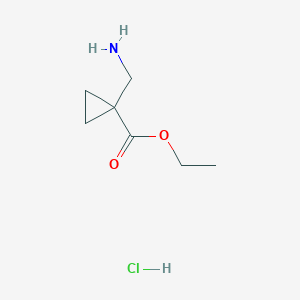

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(5-8)3-4-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPIXNGIFMRSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-20-6 | |

| Record name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Scaffolds in Drug Design

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. One powerful strategy employed by medicinal chemists is the use of conformationally restricted scaffolds. By reducing the flexibility of a molecule, it can be locked into a bioactive conformation, leading to a more favorable interaction with its biological target and potentially reducing off-target effects. The cyclopropane ring, a strained three-membered carbocycle, is an exemplary scaffold for achieving this conformational rigidity. This guide focuses on a particularly valuable cyclopropane-containing building block: Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, a compound that serves as a cornerstone in the synthesis of innovative therapeutics.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectral characterization, and its critical role in the development of novel drug candidates, particularly as a constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA).

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. Its structure features a cyclopropane ring substituted with both an aminomethyl group and an ethyl carboxylate group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various synthetic applications.

CAS Number: 362703-20-6[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, Room Temperature | [1] |

The Strategic Importance in Medicinal Chemistry: A Constrained GABA Analogue

The primary utility of this compound lies in its structural resemblance to GABA, the principal inhibitory neurotransmitter in the central nervous system. The conformational flexibility of GABA allows it to bind to various receptors and transporters, but this lack of rigidity can also lead to non-specific interactions.

By incorporating the aminomethyl and carboxylate functionalities onto a rigid cyclopropane core, this molecule serves as a conformationally restricted GABA analogue. This structural constraint is crucial for designing selective ligands for GABA receptors and transporters.[2][3] The fixed spatial orientation of the key pharmacophoric elements can lead to enhanced binding affinity and selectivity for specific subtypes of GABA transporters (GATs), such as GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][3] The development of selective GAT inhibitors is a significant area of research for treating neurological disorders like epilepsy, anxiety, and neuropathic pain.[4]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the cyclopropane ring. The following protocol is a representative, self-validating pathway derived from established methodologies for synthesizing similar cyclopropane derivatives.[5][6]

Diagram of the Synthetic Workflow

Sources

- 1. data.epo.org [data.epo.org]

- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PlumX [plu.mx]

- 4. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP0676390A1 - Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride - Google Patents [patents.google.com]

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride molecular weight

An In-depth Technical Guide to Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile

This compound is a niche yet significant building block in modern synthetic and medicinal chemistry. Its structure, featuring a strained cyclopropane ring, an ethyl ester, and a primary amine, offers a unique combination of physicochemical properties that are increasingly sought after in the design of novel therapeutics.

A critical first step in any experimental design is the precise characterization of the materials involved. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| CAS Number | 362703-20-6 | [1][2][3] |

| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | [3] |

| SMILES | CCOC(=O)C1(CC1)CN.Cl | [3] |

| Synonyms | 1-Aminomethyl-cyclopropanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | [2] |

It is crucial to distinguish this compound from its close analog, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride (CAS 42303-42-4), which has a lower molecular weight of 165.62 g/mol due to the absence of a methylene group between the cyclopropane ring and the amine.[4]

The Strategic Value of the Cyclopropane Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate is a deliberate and strategic choice, not merely a structural curiosity. The unique properties of this three-membered carbocycle can profoundly influence a molecule's pharmacological profile.

Physicochemical and Pharmacokinetic Impact

The highly strained nature of the cyclopropane ring imparts unique characteristics compared to more conventional cyclic or acyclic structures.[5] These include:

-

Enhanced Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5] This can lead to improved half-life and bioavailability.

-

Improved Potency : The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[5]

-

Modulation of Solubility and Permeability : The introduction of a cyclopropane motif can increase aqueous solubility and improve membrane permeability, key factors in oral bioavailability.[5][6]

-

Novelty and Patentability : As a non-classical bioisostere, the cyclopropane ring can be used to generate novel chemical entities with unique structures, providing a pathway to new intellectual property.[6]

The diagram below illustrates the logical flow of how the structural features of the cyclopropane ring translate into desirable drug-like properties.

Caption: The influence of cyclopropane's structural properties on drug development outcomes.

This compound serves as a readily available starting material to introduce this valuable motif, providing both the cyclopropane core and a reactive handle (the primary amine) for further synthetic elaboration.[7]

Experimental Protocols: Synthesis and Characterization

The following sections provide standardized, field-proven methodologies for working with this compound. These protocols are designed to be self-validating, with clear causality behind the chosen steps.

Illustrative Synthetic Pathway

While multiple synthetic routes exist, a common approach to synthesizing cyclopropane-containing amino esters involves the cyclopropanation of an appropriate olefin precursor. The diagram below outlines a generalized, high-level workflow for the synthesis of compounds like Ethyl 1-(Aminomethyl)cyclopropanecarboxylate.

Caption: A generalized workflow for the synthesis of cyclopropane amino acid esters.

A specific, validated procedure for a related synthesis, the preparation of Cyclopropane-1,1-dicarboxylic acid, is detailed in Organic Syntheses, highlighting the robust nature of these reactions.[8] The final step, formation of the hydrochloride salt, is typically achieved by dissolving the free amine in a suitable solvent like diethyl ether or ethyl acetate and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent.

Quality Control and Characterization Protocol

Verifying the identity and purity of this compound is paramount before its use in further reactions. A multi-pronged analytical approach is recommended.

Objective: To confirm the structure and assess the purity of the title compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR provide the most definitive structural information, confirming the connectivity of atoms and the presence of the key functional groups (ethyl ester, cyclopropane ring, aminomethyl group).

-

Procedure:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR spectrum. Expected signals would include a triplet and quartet for the ethyl group, characteristic diastereotopic protons for the cyclopropane ring, and a singlet or multiplet for the aminomethyl protons.

-

Acquire ¹³C NMR spectrum. Look for signals corresponding to the carbonyl carbon, the quaternary cyclopropane carbon, the methylene carbons of the ring and ethyl group, and the methyl carbon.

-

-

Reference: Spectroscopic data for structurally similar compounds like Ethyl cyclopropanecarboxylate can serve as a useful comparison for chemical shifts.[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is excellent for confirming the presence of key functional groups.

-

Procedure:

-

Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the spectrum from ~4000 to 400 cm⁻¹.

-

Key expected stretches: N-H stretches (as a broad ammonium salt peak) around 3000 cm⁻¹, C-H stretches just above and below 3000 cm⁻¹, and a strong C=O (ester) stretch around 1730 cm⁻¹.

-

-

Reference: Spectral libraries contain IR data for related compounds which can aid in interpretation.[4]

-

-

Mass Spectrometry (MS)

-

Rationale: MS confirms the molecular weight of the free base after the loss of HCl.

-

Procedure:

-

Use an ESI (Electrospray Ionization) source in positive ion mode.

-

Dissolve the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid.

-

Infuse the sample into the mass spectrometer.

-

Expected Result: The primary ion observed should be the [M+H]⁺ ion for the free base (C₇H₁₃NO₂), which has a molecular weight of 143.19.[10][11] The expected m/z would be approximately 144.1.

-

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a versatile intermediate. Its primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and arylation reactions. These reactions allow for its incorporation into larger, more complex molecules, making it a valuable building block for constructing compound libraries for screening.[7]

The presence of both an amine and an ester allows for orthogonal chemistry, where one functional group can be reacted while the other is protected, adding to its synthetic utility. Its role as a building block is critical in the synthesis of pharmaceutically active compounds, particularly in areas like inflammatory diseases.[7]

Handling and Storage

As a hydrochloride salt, this compound is generally a stable, crystalline solid. However, standard laboratory precautions should be observed.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][11] For long-term stability, storage at -20°C is recommended.[11]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

-

ChemBK. ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. [Link]

-

Li, D. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 2025. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

PubChem. Ethyl cyclopropanecarboxylate. [Link]

Sources

- 1. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 1-(aminomethyl)cyclopropanecarboxylate | TargetMol [targetmol.com]

- 11. 400840-94-0|Ethyl 1-(aminomethyl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropane Motif in Drug Design

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropane ring has emerged as a uniquely powerful tool.[1] Its inherent ring strain and distinct electronic properties offer a range of advantages, including the ability to enhance biological potency, improve metabolic stability, and fine-tune physicochemical properties such as solubility and membrane permeability.[2][3] The rigid, three-dimensional nature of the cyclopropane scaffold can also enforce specific conformations, leading to higher binding affinity and selectivity for biological targets.[4] Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride, a key building block, provides a versatile platform for introducing this valuable functionality into drug candidates. This guide offers a comprehensive technical overview of its chemical structure, synthesis, and strategic applications in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

This compound (CAS RN: 362703-20-6) is a salt of a disubstituted cyclopropane derivative.[5][6] The core structure features a cyclopropane ring geminally substituted with an ethyl carboxylate group and a methylamine group. The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of synthetic transformations in aqueous or protic solvent systems.

The presence of both a primary amine and an ester functional group on the same cyclopropane ring makes this molecule a bifunctional building block with significant synthetic potential. The primary amine serves as a nucleophile or a point for amide bond formation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 362703-20-6 | [5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5] |

| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | [6] |

| SMILES | CCOC(=O)C1(CC1)CN.Cl | [6] |

| Storage Conditions | Inert atmosphere, Room Temperature | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, often involving the initial construction of a cyclopropane ring bearing a nitrile or a related functional group that can be subsequently converted to the aminomethyl group. A common and efficient pathway involves the cyclopropanation of an activated alkene followed by reduction of a nitrile.

A Plausible Synthetic Pathway:

A logical and experimentally feasible synthetic route commences with the synthesis of ethyl 1-cyanocyclopropanecarboxylate, which is then reduced to the target primary amine.

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

This key intermediate can be prepared via the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base. This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol:

-

To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

-

To this mixture, add 1,2-dibromoethane.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield crude ethyl 1-cyanocyclopropanecarboxylate.

-

Purification can be achieved through vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the acidic α-carbon of ethyl cyanoacetate, generating the nucleophilic enolate.

-

1,2-dibromoethane: This bifunctional electrophile first undergoes an Sₙ2 reaction with the enolate, followed by a second intramolecular Sₙ2 reaction to form the cyclopropane ring.

-

Reflux: The application of heat is necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization.

Step 2: Reduction of Ethyl 1-cyanocyclopropanecarboxylate to Ethyl 1-(aminomethyl)cyclopropanecarboxylate

The nitrile group of the intermediate is then reduced to a primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method.

Experimental Protocol:

-

Dissolve ethyl 1-cyanocyclopropanecarboxylate in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains the free base of ethyl 1-(aminomethyl)cyclopropanecarboxylate.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred for its high efficiency and clean reaction profile, typically yielding the desired amine with minimal side products.

-

Raney Nickel/Palladium on Carbon: These are highly active catalysts for the reduction of nitriles to primary amines.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and handling.

Experimental Protocol:

-

Dissolve the crude ethyl 1-(aminomethyl)cyclopropanecarboxylate in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Causality of Experimental Choices:

-

Anhydrous HCl: The use of anhydrous HCl is crucial to prevent hydrolysis of the ester functionality.

-

Cooling: The precipitation of the salt is often more efficient at lower temperatures.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the aminomethyl group (a singlet or AB quartet), and the diastereotopic methylene protons of the cyclopropane ring (a complex multiplet). The exact chemical shifts would be influenced by the solvent and the protonation state of the amine.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the methylene carbons of the ethyl group and the cyclopropane ring, the aminomethyl carbon, and the methyl carbon of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary ammonium salt, the C=O stretching of the ester, and C-H stretching of the alkyl and cyclopropyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₃NO₂) and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of both an amine and an ester allows for diverse chemical modifications and the construction of various scaffolds.

While its direct incorporation into blockbuster drugs like Apixaban, Rivaroxaban, or Betrixaban is not documented, its structural motif is of significant interest in the design of novel therapeutic agents.[5][7][8] For instance, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids have been investigated as potential antidepressants.[9]

The strategic value of this building block lies in its ability to introduce a constrained aminomethylcyclopropyl moiety, which can act as a rigid scaffold to orient other pharmacophoric groups in a specific three-dimensional arrangement. This can lead to improved binding to target proteins and enhanced biological activity.

Conclusion

This compound is a synthetically valuable building block that provides a gateway to novel chemical entities incorporating the advantageous cyclopropane motif. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for medicinal chemists. While its full potential in drug discovery is still being explored, the strategic importance of the structural features it embodies ensures its continued relevance in the development of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

PubChem. (n.d.). Betrixaban. Retrieved from [Link]

-

ChemBK. (n.d.). ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. Retrieved from [Link]

-

Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. Retrieved from [Link]

- De, S. K. (2021). 1 Rearrangement Reactions. In Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH.

-

Allais, C., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125(6), 3242-3377. [Link]

-

Bonnaud, B., et al. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(4), 553-562. [Link]

-

Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenz amide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. [Link]

-

Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. [Link]

-

Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. Heterocycles, 104(10), 1853-1864. [Link]

- Google Patents. (2012). CN102702186B - The synthetic method of rivaroxaban.

-

Francke, R., & Schille, B. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Letters, 27(34), 7580-7585. [Link]

-

Reddy, T. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2898-2902. [Link]

- Google Patents. (2013). US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.

-

ResearchGate. (2008). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

PubMed Central. (2018). Pharmacological properties of betrixaban. Retrieved from [Link]

-

Singh, T., & Tandon, V. (2014). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 57(19), 7795-7822. [Link]

-

ResearchGate. (2015). Investigation on Polymorphs of Apixaban, an Anticoagulant Drug: Study of Phase Transformations and Designing Efficient Process for their Preparation. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

Sources

- 1. WO2014155259A2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]

- 5. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 7. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0005280B1 - A process for the reduction of carboxylic acid halides to corresponding aldehydes - Google Patents [patents.google.com]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

¹H NMR spectrum of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Introduction

This compound is a substituted cyclopropane derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and bifunctional nature—possessing both an amine and an ester—make it an attractive component for synthesizing novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the pharmaceutical industry, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As a Senior Application Scientist, the objective here is not merely to present a spectrum but to deconstruct it, offering a rationale for the observed chemical shifts, multiplicities, and coupling constants. We will explore the unique spectral signatures arising from the interplay of the strained cyclopropane ring, the electron-withdrawing effects of the ester and protonated amine functionalities, and the diastereotopicity of the ring protons. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident structural assignment and quality control.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure and the identification of all unique proton environments. The hydrochloride salt form dictates that the primary amine is protonated to an ammonium group (-NH₃⁺), a critical detail that significantly influences the electronic environment and, consequently, the ¹H NMR spectrum.

The structure contains five distinct sets of protons, as illustrated below.

Caption: Chemical structure of this compound with proton environments labeled (Ha-He).

-

Ha (2H): The two protons of the aminomethyl (-CH₂-N) group.

-

Hb/Hb' (4H): The four protons on the two methylene groups of the cyclopropane ring. Due to the adjacent quaternary carbon, the two protons on each ring carbon are diastereotopic, as are the two CH₂ groups relative to each other. This leads to a complex signal pattern.

-

Hc (2H): The methylene protons (-O-CH₂-) of the ethyl ester group.

-

Hd (3H): The methyl protons (-CH₃) of the ethyl ester group.

-

He (3H): The three exchangeable protons of the ammonium (-NH₃⁺) group.

Theoretical Principles of ¹H NMR Interpretation

A predictive analysis of the spectrum requires understanding the core principles of NMR as they apply to this specific molecule.

Chemical Shift (δ)

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton.[1] It is influenced by shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm).

-

Inductive Effects: Electronegative atoms pull electron density away from nearby protons, deshielding them. In this molecule, the ester oxygen atom strongly deshields the adjacent methylene protons (Hc), shifting them downfield. Similarly, the positively charged nitrogen atom in the ammonium group deshields the aminomethyl protons (Ha).[2]

-

Anisotropic Effects: The most fascinating feature of this molecule is the cyclopropane ring. The C-C bonds in cyclopropane have significant p-character, which induces a magnetic field that opposes the applied external field. This creates a cone of strong shielding above and below the ring plane, causing the cyclopropyl protons (Hb/Hb') to resonate at an unusually high field (low ppm value), often below 1.5 ppm.[3][4] This upfield shift is a hallmark of the cyclopropyl moiety.

Spin-Spin Coupling (J)

Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic field, splitting a signal into multiple lines (a multiplet). The splitting pattern is described by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.

-

Ethyl Group: The classic ethyl pattern is expected. The Hc signal will be split into a quartet by the three Hd protons (3+1=4). The Hd signal will be split into a triplet by the two Hc protons (2+1=3).

-

Cyclopropyl Protons: The Hb and Hb' protons will exhibit complex coupling. They are diastereotopic, meaning they are chemically non-equivalent. This results in geminal (between protons on the same carbon) and complex vicinal (between protons on adjacent carbons) coupling, leading to overlapping multiplets that are often difficult to resolve at lower field strengths.

-

Aminomethyl and Ammonium Protons: The Ha protons are adjacent to a quaternary carbon and thus have no carbon-bound neighbors to couple with, so a singlet is expected. Coupling between Ha and the ammonium protons (He) is typically not observed in protic solvents due to rapid chemical exchange of the N-H protons with the solvent and quadrupolar broadening from the nitrogen atom.[5]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio of Ha:Hb/Hb':Hc:Hd:He is 2:4:2:3:3.

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The choice of solvent is the first critical decision. Given the compound is a hydrochloride salt, it will have good solubility in polar solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Caption: A typical experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Solvent Selection: Use D₂O. This is advantageous as the exchangeable ammonium protons (He) will swap with deuterium, causing their signal to disappear from the spectrum. This simplifies the spectrum and confirms the presence of exchangeable protons. The residual HDO signal at ~4.79 ppm can be used for reference if an internal standard is not used.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.

-

Dissolution: Add approximately 0.7 mL of D₂O. For quantitative accuracy, add a known quantity of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), which provides a sharp singlet at 0.0 ppm.

-

Homogenization: Vortex the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient relaxation delay (e.g., 5 seconds) is crucial to allow all protons, especially those on the quaternary-carbon-substituted ring, to fully relax for accurate integration.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale to the internal standard.

Predicted ¹H NMR Spectrum: Analysis and Assignment

Based on the principles discussed, a detailed prediction of the ¹H NMR spectrum in D₂O is presented below. The ammonium proton signal (He) is expected to be absent due to exchange with the solvent.

| Signal ID | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| Hd | ~1.30 | Triplet (t) | 3H | Ethyl -CH₃ | Shielded aliphatic protons. Split into a triplet by the two adjacent Hc protons. |

| Hb/Hb' | ~1.1 - 1.6 | Multiplet (m) | 4H | Cyclopropyl -CH₂CH₂- | Protons are highly shielded by the cyclopropane ring current, resulting in a characteristic upfield shift.[3][6] Diastereotopicity and complex spin-spin coupling lead to overlapping multiplets. |

| Ha | ~3.35 | Singlet (s) | 2H | Aminomethyl -CH₂N⁺- | Deshielded by the adjacent positively charged nitrogen. No adjacent C-H protons to couple with, resulting in a singlet. |

| Hc | ~4.25 | Quartet (q) | 2H | Ethyl -OCH₂- | Strongly deshielded by the adjacent electronegative ester oxygen atom.[1] Split into a quartet by the three adjacent Hd protons. |

Note: Chemical shifts are predictive and can vary slightly based on concentration and pH.[7]

Conclusion

The is a rich source of structural information, defined by several key features. The upfield, complex multiplet for the cyclopropyl protons is a definitive indicator of the strained ring system. The classic triplet-quartet pattern confirms the ethyl ester moiety, while the downfield singlet identifies the aminomethyl group, deshielded by the protonated amine. The integration values across these signals provide a quantitative proton count, validating the overall molecular structure. This guide demonstrates how a systematic, theory-grounded approach to spectral interpretation allows for the unambiguous structural confirmation of complex small molecules, a process that is fundamental to advancing research and ensuring the quality of materials in drug development.

References

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][2]

-

Baranac-Stojanović, M. (2013). 1H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link][6]

-

University College London. (n.d.). Chemical shifts. [Link][5]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][3]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][1]

-

Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. [Link][8]

-

ChemBK. (n.d.). ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. [Link][9]

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link][4]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Note: While the direct link is to the original paper, a more accessible version of this data is often found in compilation tables.)[7]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chembk.com [chembk.com]

¹³C NMR data for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

An In-Depth Technical Guide to the ¹³C NMR of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Introduction

This compound (CAS No: 362703-20-6, Molecular Formula: C₇H₁₄ClNO₂) is a substituted cyclopropane derivative of interest in medicinal chemistry and drug development.[1][2][3] The precise characterization of its molecular structure is paramount for ensuring purity, understanding its chemical properties, and confirming its identity in various stages of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[4]

This guide provides a comprehensive analysis of the ¹³C NMR data for this compound. As a senior application scientist, this document moves beyond a simple data report to offer a detailed interpretation of the spectrum, a robust experimental protocol for data acquisition, and the scientific rationale behind the spectral features.

Structural Elucidation via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon environments within a molecule.[5] For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, offering profound insights into the functional groups and overall molecular architecture.[4][6]

The structure with systematic numbering for NMR analysis is presented below:

Caption: Numbering scheme for Ethyl 1-(aminomethyl)cyclopropanecarboxylate.

Predicted ¹³C NMR Chemical Shifts and Rationale

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for analogous functional groups and take into account the specific electronic effects within the molecule.[7][8]

| Carbon Atom | Functional Group | Predicted δ (ppm) | Rationale for Chemical Shift |

| C5 | Ester Carbonyl (C=O) | 170 - 175 | The C=O double bond and the adjacent electronegative oxygen cause significant deshielding, resulting in the most downfield signal.[7] |

| C6 | Ethyl Methylene (-O-C H₂) | 60 - 65 | Directly bonded to an electronegative oxygen atom, this carbon is strongly deshielded. |

| C4 | Aminomethyl (-C H₂-N⁺H₃) | 40 - 45 | The adjacent protonated amino group (N⁺H₃) is strongly electron-withdrawing, causing a downfield shift. This is slightly more deshielded than a typical primary amine (RCH₂NH₂ at 37-45 ppm).[7] |

| C1 | Quaternary Cyclopropane | 30 - 35 | As a quaternary carbon, it is substituted by two electron-withdrawing groups (ester and aminomethyl), shifting it downfield relative to other cyclopropyl carbons. Its signal is expected to be of lower intensity. |

| C2, C3 | Cyclopropane Methylene (-CH₂-) | 15 - 20 | These carbons are part of a strained three-membered ring, which typically causes an upfield shift compared to acyclic alkanes. Unsubstituted cyclopropane resonates at an exceptionally high field (-2.7 ppm).[5] Substitution on the ring shifts these signals downfield. |

| C7 | Ethyl Methyl (-CH₃) | 13 - 16 | This is a typical alkyl methyl carbon, experiencing minimal deshielding effects, and is therefore expected to be the most upfield signal.[7] |

Experimental Protocol for ¹³C NMR Data Acquisition

The reliability of NMR data is contingent upon a meticulously executed experimental procedure. The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of the title compound.

Sample Preparation

-

Solvent Selection: Due to the hydrochloride salt form, the compound is polar. A suitable deuterated solvent is Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good first choice for highly polar salts. The deuterium atoms are "invisible" in ¹H NMR and do not produce the large solvent signals that would otherwise overwhelm the analyte signals.

-

Concentration: Dissolve 15-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

-

Referencing: Tetramethylsilane (TMS) is the standard reference (0.0 ppm), but it is not soluble in D₂O.[5][6] In such cases, a secondary standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used, or the residual solvent signal can be used for referencing (e.g., residual HDO at ~4.79 ppm in ¹H NMR, which can be used to calibrate the ¹³C axis).

NMR Instrument Parameters

The following parameters are typical for a 400 MHz spectrometer (operating at ~101 MHz for ¹³C):

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling is crucial as it collapses the C-H coupling, simplifying the spectrum to single lines for each carbon and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[6]

-

Acquisition Time (AQ): 1.0 - 2.0 seconds. This determines the resolution of the spectrum.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. This delay allows for the magnetization to return to equilibrium between pulses, which is important for quantitative accuracy, especially for quaternary carbons which have long relaxation times.

-

Number of Scans (NS): 1024 - 4096. A large number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%).[4]

-

Spectral Width (SW): 240 - 250 ppm. This range is wide enough to encompass all expected carbon signals in organic molecules.[8]

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the reference signal (e.g., DSS or the solvent peak) to its known chemical shift value.

The logical flow of this entire process, from sample preparation to final analysis, is illustrated in the following diagram.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. A combination of predicted chemical shifts based on established principles of NMR theory and a rigorous, well-defined experimental protocol enables researchers to confidently confirm the identity and purity of this compound. The detailed analysis presented in this guide serves as a practical reference for scientists engaged in drug discovery and development, ensuring the integrity and quality of their chemical entities.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ChemBK. (n.d.). ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

- Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

-

J&K Scientific. (n.d.). Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. jk-sci.com [jk-sci.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Mass spectrometry of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Introduction

This compound is a significant chemical entity, often utilized as a building block in the synthesis of novel pharmaceutical compounds, including analogues of DPP-4 inhibitors like Alogliptin.[1] Its unique structure, featuring a strained cyclopropane ring, a primary amine, and an ethyl ester functional group, presents specific challenges and opportunities for analytical characterization.[2] Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous identification, structural elucidation, and quantification of this molecule, providing critical data for researchers, scientists, and drug development professionals.

This guide offers a detailed exploration of the mass spectrometric analysis of this compound. As a senior application scientist, the narrative moves beyond simple protocols to explain the fundamental principles and causal relationships behind the analytical choices, ensuring a robust and scientifically sound approach. We will delve into sample preparation, ionization strategies, high-resolution mass analysis, and the logic of fragmentation pathways, providing a comprehensive framework for its analysis in a research and development setting.

Part 1: Foundational Principles & Pre-Analysis Considerations

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties and a meticulously planned sample preparation strategy.

Chemical Structure and Properties

The molecule's behavior in the mass spectrometer is dictated by its structure. The hydrochloride salt has a molecular formula of C7H14ClNO2 and a molecular weight of 179.64 g/mol .[3][4] The active component, the free base, has the formula C7H13NO2. The presence of a primary aminomethyl group makes the molecule basic and the prime target for protonation, a key step in the most common ionization technique for this class of compounds.[2][5] The ethyl ester moiety and the cyclopropane ring are the principal sites for fragmentation, which is essential for structural confirmation.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 362703-20-6 | [3] |

| Molecular Formula | C7H14ClNO2 | [3][4] |

| Molecular Weight | 179.64 g/mol | [3][4] |

| Free Base Formula | C7H13NO2 | [2] |

| Free Base Monoisotopic Mass | 143.09463 Da | Calculated |

| Key Functional Groups | Primary Amine, Ethyl Ester, Cyclopropane Ring | [2] |

Experimental Protocol: Sample Preparation for ESI-MS

The goal of sample preparation is to introduce a clean, soluble, and ionized sample into the mass spectrometer. The hydrochloride salt form simplifies this process as it is generally soluble in polar solvents suitable for electrospray ionization.

Objective: To prepare a dilute solution of the analyte suitable for direct infusion or LC-MS analysis.

Materials:

-

This compound

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (Optima™ LC/MS grade)

-

Calibrated micropipettes

-

Vortex mixer

-

Autosampler vials

Step-by-Step Methodology:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 1.0 mg of this compound.

-

Transfer the solid to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of a 50:50 (v/v) mixture of methanol and water.

-

Vortex thoroughly for 30 seconds to ensure complete dissolution. This solution can be stored at -20°C for short-term storage.[1]

-

-

Working Solution Preparation (1 µg/mL):

-

Prepare a fresh dilution for analysis.

-

Pipette 10 µL of the 1 mg/mL stock solution into a clean autosampler vial.

-

Add 990 µL of the analytical solvent (e.g., 50:50 Methanol/Water with 0.1% Formic Acid) to the vial.

-

Cap the vial and vortex gently to mix.

-

-

Rationale for Solvent Choice:

-

Methanol/Water: This combination provides good solubility for the polar hydrochloride salt and is fully compatible with reverse-phase chromatography and electrospray ionization.

-

0.1% Formic Acid: The addition of a weak acid is crucial. It ensures the solution pH is low, promoting the protonation of the primary amine group (-NH2) to its ammonium form (-NH3+). This pre-formation of ions in the solution phase significantly enhances the efficiency of positive mode electrospray ionization.[6]

-

Part 2: Mass Spectrometric Analysis Workflow

The core of the analysis involves converting the solution-phase analyte into gas-phase ions and analyzing them based on their mass-to-charge ratio.

Ionization Method Selection: The Case for Electrospray Ionization (ESI)

For a polar, non-volatile, and thermally labile molecule like Ethyl 1-(aminomethyl)cyclopropanecarboxylate, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, almost always leaving the molecular ion intact for detection.[7][8]

The process, conducted in positive ion mode, involves applying a high voltage to the sample solution as it flows through a capillary. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases until gas-phase, protonated analyte ions—in this case, [M+H]+—are released and directed into the mass analyzer.

Caption: ESI process for generating protonated analyte ions.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

To confirm the elemental composition, high-resolution mass spectrometry (HRMS) is indispensable. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers can measure mass with high accuracy (typically < 5 ppm), allowing for the confident determination of an ion's elemental formula.

For Ethyl 1-(aminomethyl)cyclopropanecarboxylate, the ion of interest is the protonated free base. The hydrochloride is simply a salt and the chloride ion is not covalently bound. Therefore, we expect to observe the [M+H]+ ion corresponding to the free base formula C7H13NO2.

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Expected Mass Accuracy |

| Protonated Molecule [M+H]+ | C7H14NO2+ | 144.10190 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms what the molecule is, tandem mass spectrometry (MS/MS) reveals its structure. In this process, the precursor ion ([M+H]+ at m/z 144.10) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint.

The fragmentation is governed by established chemical principles, primarily occurring at the most labile bonds, which are typically adjacent to functional groups like esters and amines.[9][10]

Predicted Fragmentation Pathway:

-

Loss of Ethanol (C2H5OH): A common fragmentation pathway for ethyl esters is the neutral loss of ethanol (46.04 Da) through a rearrangement process, leading to a stable acylium ion.

-

Loss of the Ethoxycarbonyl Group (-COOEt): Cleavage of the bond between the cyclopropane ring and the carbonyl group can result in the loss of the entire ethyl ester function as a radical (•COOEt, 73.05 Da) or the formation of a fragment corresponding to the protonated ethyl ester itself.

-

Alpha-Cleavage at the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[10] This would involve the cleavage of the bond between the aminomethyl group and the cyclopropane ring.

-

Ring Opening/Fragmentation: The strained cyclopropane ring itself can undergo fragmentation, although this is often preceded by losses from the more labile functional groups.[11]

Caption: Proposed fragmentation pathways for the [M+H]+ ion.

Part 3: Data Interpretation and Validation

The final step involves interpreting the acquired spectra and ensuring the method is reliable and specific.

Interpreting the Mass Spectra

A typical analysis would yield a full scan spectrum and a product ion (MS/MS) spectrum.

-

Full Scan MS Spectrum: The primary peak would be the protonated molecule [M+H]+ at m/z 144.1019. The high-resolution measurement of this peak should match the theoretical mass within 5 ppm, confirming the elemental formula C7H14NO2+.

-

MS/MS Spectrum: The MS/MS spectrum of the precursor at m/z 144.10 would display the product ions. The presence and relative abundance of these ions are used to confirm the structure.

Table of Expected Ions:

| m/z (Observed) | m/z (Theoretical) | Formula | Proposed Identity | Fragmentation Pathway |

|---|---|---|---|---|

| 144.1019 | 144.10190 | C7H14NO2+ | [M+H]+ | Precursor Ion |

| 127.0910 | 127.09101 | C7H13O2+ | [M+H-NH3]+ | Loss of ammonia from the protonated amine |

| 126.0913 | 126.09135 | C7H12NO+ | [M+H-H2O]+ | Loss of water (likely from ester) |

| 98.0597 | 98.05970 | C5H8NO+ | [M+H-C2H5OH]+ | Neutral loss of ethanol |

| 69.0335 | 69.03348 | C4H5O+ | [C5H8NO+ - CHO]+ | Subsequent loss from m/z 98 fragment |

| 30.0337 | 30.03368 | CH4N+ | [CH2NH2]+ | Alpha-cleavage at the amine |

Self-Validating Systems: Ensuring Trustworthiness

In a regulated or research environment, the analytical method must be trustworthy. This is achieved by building a self-validating system.

-

Specificity: High-resolution MS/MS provides exceptional specificity. The combination of the precursor mass (m/z 144.1019) and the unique fragmentation pattern (e.g., product ions at m/z 98.06 and 127.09) creates a highly specific identifier that is unlikely to be matched by any other compound in a complex matrix.

-

Internal Standards: For quantitative analysis, a stable isotope-labeled internal standard (e.g., containing 2H or 13C) is the gold standard. This standard co-elutes with the analyte and experiences identical ionization and fragmentation behavior, correcting for any matrix effects or instrument variability and ensuring the highest level of accuracy and precision.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific process when approached with a sound understanding of the underlying chemical principles. Electrospray ionization in positive mode is the ideal technique to generate the protonated molecular ion, whose elemental composition can be unequivocally confirmed by high-resolution mass spectrometry. Subsequent fragmentation by tandem MS/MS provides a detailed structural fingerprint, allowing for confident identification. The methodologies described in this guide, from sample preparation to data interpretation, form a comprehensive and trustworthy workflow for the analysis of this important chemical building block, empowering researchers in the pharmaceutical and chemical industries.

References

-

Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids Source: ACS Publications URL: [Link]

-

Title: mass spectrum of cyclopropane C3H6 fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL Source: ChemBK URL: [Link]

-

Title: Mass Spectrometry of Amino Acids and Proteins Source: Wiley-VCH URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central (PMC) URL: [Link]

-

Title: A Mass Spectrum That Today Is Rarely Seen Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Unraveling the Mechanism of Electrospray Ionization Source: ACS Publications URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL: [Link]

-

Title: Isoquinoline Source: NIST WebBook URL: [Link]

-

Title: Electrospray ionization Source: Wikipedia URL: [Link]

-

Title: Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]

-

Title: Compound 528612: Cyclopropanecarboxamide, N-ethyl Source: PubChem URL: [Link]

-

Title: Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives Source: ACS Publications URL: [Link]

-

Title: diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass Source: Taylor & Francis Online URL: [Link]

-

Title: Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles Source: Technology Networks URL: [Link]

-

Title: Mass spectrometry of lipids. I. Cyclopropane fatty acid esters Source: PubMed URL: [Link]

-

Title: Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride Source: PubChem URL: [Link]

-

Title: Ethyl cyclopropanecarboxylate Source: PubChem URL: [Link]

Sources

- 1. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]

- 2. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]

- 3. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]

- 4. chembk.com [chembk.com]

- 5. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Infrared Spectroscopy of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, a key building block in contemporary drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data acquisition, and spectral analysis. We will explore the theoretical basis for the vibrational modes of this molecule and present a detailed, step-by-step protocol for acquiring a high-quality Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrum. A thorough analysis of a representative spectrum will be conducted, with specific band assignments for the characteristic functional groups, including the primary amine hydrochloride, the ethyl ester, and the cyclopropyl moiety. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

This compound is a non-proteinogenic amino acid ester derivative that has garnered interest in medicinal chemistry. Its unique structure, incorporating a strained cyclopropane ring, presents both synthetic challenges and opportunities for novel pharmacological activity. The precise and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups present in the molecule. For a pharmaceutical compound like this compound, FTIR spectroscopy is an indispensable tool for:

-

Structural Confirmation: Verifying the presence of key functional groups (amine salt, ester, cyclopropane).

-

Identification: Confirming the identity of the active pharmaceutical ingredient (API).[2]

-

Purity Assessment: Detecting the presence of impurities or residual solvents.

-

Polymorph Screening: Investigating different solid-state forms of the compound.

This guide will focus on the practical application of ATR-FTIR for the qualitative analysis of this compound, a technique well-suited for solid and liquid pharmaceutical samples with minimal preparation.[3]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable and high-resolution ATR-FTIR spectrum of this compound. The emphasis is on establishing a self-validating system through proper instrument setup and sample handling.

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The instrument should be compliant with relevant pharmacopeial standards (e.g., Ph. Eur., USP).[4]

-

ATR Accessory: A single-reflection diamond ATR accessory is recommended for its robustness and broad applicability to solid samples.

-

Sample: this compound, as a solid powder.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes for cleaning the ATR crystal.

Instrument Preparation and Performance Verification

-

Instrument Warm-up: Allow the FTIR spectrometer to warm up for at least 30-60 minutes to ensure thermal stability of the source and detector.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR accessory. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. A typical background scan would involve 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Performance Verification: Periodically, and in accordance with internal standard operating procedures, verify the instrument's performance using a polystyrene film standard. Check for wavenumber accuracy and resolution to ensure the instrument is operating within specifications.[4]

Sample Preparation and Data Acquisition

-

Sample Application: Place a small amount of the this compound powder onto the center of the diamond ATR crystal.

-

Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This is a critical step to ensure good contact between the sample and the ATR crystal, which is necessary for a strong, high-quality spectrum.[1]

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Use a spectral resolution of 4 cm⁻¹.[5]

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. For analytical purposes, the absorbance spectrum is often preferred.

Cleaning

After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following is a detailed interpretation of a representative spectrum, with assignments of the major absorption bands.

Note: As a publicly available, high-resolution spectrum of this specific compound is not readily accessible, the following interpretation is based on a hypothetical spectrum constructed from established characteristic group frequencies from authoritative sources.

Overview of the Spectrum

The spectrum can be broadly divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions from specific bond stretches, while the fingerprint region contains complex vibrations characteristic of the molecule as a whole.

Detailed Band Assignments

The table below summarizes the expected key vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3200-2800 | Broad, Strong | N-H stretching (asymmetric and symmetric) | Primary Amine Hydrochloride (-NH₃⁺) |

| ~3080-3040 | Medium | C-H stretching | Cyclopropyl C-H |

| ~2980-2850 | Medium | C-H stretching | Alkyl C-H (ethyl group) |

| ~1740 | Strong | C=O stretching | Ester Carbonyl |

| ~1620-1560 | Medium | N-H bending (asymmetric) | Primary Amine Hydrochloride (-NH₃⁺) |

| ~1480-1440 | Medium | CH₂ scissoring/deformation | Cyclopropyl CH₂ |

| ~1240 | Strong | C-O stretching (asymmetric) | Ester |

| ~1180 | Strong | C-O stretching (symmetric) | Ester |

| ~1020 | Medium | C-N stretching | Aliphatic Amine |

| ~1020-1000 | Medium | CH₂ skeletal vibration | Cyclopropane Ring |

Analysis of Key Functional Group Regions

-

The Amine Hydrochloride Region (3200-2800 cm⁻¹ and 1620-1560 cm⁻¹): The most prominent feature of the amine salt is the very broad and strong absorption band in the 3200-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in the protonated amine (-NH₃⁺) group involved in hydrogen bonding. This broadness is a key diagnostic feature distinguishing it from the sharper N-H stretches of a free primary amine.[6] Additionally, the asymmetric N-H bending vibration is expected to appear in the 1620-1560 cm⁻¹ range.[7]

-

The Carbonyl Region (1740 cm⁻¹): A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the saturated ethyl ester.[8] The position of this band is sensitive to the electronic environment; its presence confirms the ester functionality.

-

The Cyclopropyl and Alkyl C-H Region (3100-2850 cm⁻¹): The spectrum will exhibit C-H stretching bands just above and below 3000 cm⁻¹. The absorptions around 3080-3040 cm⁻¹ are characteristic of the C-H bonds on the cyclopropane ring, which are at a slightly higher frequency than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring.[9] The C-H stretches of the ethyl group will appear in the 2980-2850 cm⁻¹ range.

-

The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information. The strong bands around 1240 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester group, respectively.[10] The C-N stretching of the aliphatic amine is expected around 1020 cm⁻¹.[11] The cyclopropane ring also exhibits characteristic skeletal vibrations, often seen in the 1020-1000 cm⁻¹ region.[9] This region is complex, with many overlapping bands from C-C stretching and various bending vibrations, making it a unique identifier for the molecule.

Workflow and Data Integrity

The following diagram illustrates the logical workflow for the infrared analysis of this compound, emphasizing the steps necessary for ensuring data integrity.

Caption: Workflow for ATR-FTIR Analysis.

Conclusion

Infrared spectroscopy, particularly utilizing the ATR technique, is a rapid, reliable, and powerful tool for the structural characterization of this compound. By following a robust experimental protocol and understanding the characteristic vibrational frequencies of the amine hydrochloride, ester, and cyclopropyl functional groups, researchers can confidently verify the identity and integrity of this important pharmaceutical building block. The unique spectral fingerprint obtained provides a wealth of information crucial for quality control and regulatory compliance throughout the drug development lifecycle.

References

-

Larkin, P. J. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

-

Kazarian, S. G., & Chan, K. L. A. (2013). ATR-FTIR spectroscopic imaging: recent advances and applications to biological systems. Analyst, 138(7), 1940-1951. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

-

Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). N-amyl amine hydrochloride. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

SpectraBase. (n.d.). Wiley Science Solutions. [Link]

-